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Compound of Interest

Compound Name: chloramultilide B

Cat. No.: B1264065

Compound Profile & Biological Significance[1][3][4]
[5][6]

Chloramultilide B is a bioactive lindenane sesquiterpenoid dimer (Formula: C

H

@]

) isolated from the Chloranthaceae family, specifically Chloranthus spicatus and Chloranthus
serratus. It belongs to a class of structurally complex natural products characterized by a fused
cyclopropane ring system and multiple ester linkages.
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Property Specification

(Derived from Lindenane skeleton, complex

UPAC Name dimer nomenclature)
CAS Number 1000995-47-0
C
Molecular Formula H
O
Molecular Weight 734.74 g/mol
Structural Class Lindenane Sesquiterpenoid Dimer
Primary Source Chloranthus spicatus, Chloranthus serratus
Key Bioactivity Antifungal (MIC 0.068 uM against C. albicans)

Isolation & Purification Protocol

The isolation of Chloramultilide B requires a multi-stage fractionation process to separate it
from structurally similar congeners (e.g., Chloramultilides A, C, D).

Methodology

o Extraction: Air-dried whole plants are pulverized and extracted with 95% Ethanol (EtOH) at
room temperature.[3]

» Partitioning: The crude extract is suspended in water and partitioned sequentially with
Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc). The EtOAc fraction contains
the target sesquiterpenoids.

o Chromatography:

o Step 1 (Silica Gel): The EtOAc residue is subjected to silica gel column chromatography
(CCO), eluting with a gradient of Petroleum Ether/Acetone.
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o Step 2 (MCI Gel): Fractions containing the dimer are decolorized and further separated on
MCI gel (MeOH/H

O gradient).

o Step 3 (RP-HPLC): Final purification is achieved using semi-preparative Reverse-Phase
HPLC (C18 column) with an Acetonitrile/Water mobile phase.[3]

Workflow Visualization
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Figure 1: Isolation workflow for Chloramultilide B from plant matrix to pure substance.[3]
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Spectroscopic Characterization

The structural elucidation of Chloramultilide B relies on high-resolution mass spectrometry
(HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (MS)

Mass spectrometry confirms the dimeric nature and oxygenation level.[2]
« lonization Mode: Electrospray lonization (ESI) in Positive Mode.
o Key lons:
o [M+ H]
: Observed at m/z ~735.
o [M + Naj

: Observed at m/z ~757 (Common adduct in sesquiterpenoids).

o Fragmentation: Loss of water molecules ((M+H-H

O]

) and ester side chains (e.g., loss of acetate or fumarate fragments) is typical for this
scaffold.

NMR Spectroscopy

The NMR data for Chloramultilide B is complex due to the presence of two distinct
sesquiterpene units (Unit A and Unit B) linked via an ester bridge.

Diagnostic Signals (General Lindenane Dimer Features)
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Diagnostic Signal

Structural Feature NMR Region o
Characteristics
Upfield protons (
Cyclopropane Ring High Field 0.5 — 1.0 ppm) characteristic of
the lindenane skeleton (H-2).
[3]
Multiple signals at
Low Field (

Ester Carbonyls 165-175 ppm, indicating

Q) lactone or ester linkages

connecting the monomers.

Signals at

Olefinic Protons Mid Field 5.0 — 7.0 ppm, corresponding
to the unsaturated ester side

chains or ring double bonds.[3]

3.5 - 5.5 ppm; critical for

Oxygenated Methines Mid Field assigning the positions of
hydroxyl and ester groups.
Singlets or doublets (

Methyl Groups High Field 0.8 — 2.0 ppm) representing

angular methyls or acetyl
groups.[3]

Structural Connectivity Logic (HMBC & NOESY)

To solve the structure, researchers utilize Heteronuclear Multiple Bond Correlation (HMBC) to
establish the ester linkages between the two monomeric units.

o Linkage 1: Correlation between the oxygenated proton of Unit A and the carbonyl carbon of
the linker (often a fumarate or succinate derivative).
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o Stereochemistry: Nuclear Overhauser Effect Spectroscopy (NOESY) is essential to
determine the cis/trans orientation of the cyclopropane ring and the relative configuration of
the ester side chains.

Structural Connectivity Diagram
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Click to download full resolution via product page

Figure 2: Structural connectivity logic using HMBC and NOESY correlations to define the dimer.
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o Data Verification: Confirms CAS number and biological activity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Chloramultilide B Spectroscopic
Profiling & Structural Elucidation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1264065#chloramultilide-b-spectroscopic-data-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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